REACTION_CXSMILES
|
C[O:2][C:3]([C:5]1[NH:6][C:7]2[C:12]([C:13](=[O:15])[CH:14]=1)=[C:11]([CH3:16])[CH:10]=[C:9]([Br:17])[CH:8]=2)=[O:4].[OH-].[Na+].[CH]Cl>O>[Br:17][C:9]1[CH:8]=[C:7]2[C:12]([C:13](=[O:15])[CH:14]=[C:5]([C:3]([OH:4])=[O:2])[NH:6]2)=[C:11]([CH3:16])[CH:10]=1 |f:1.2,^3:19|
|
Name
|
methyl-7-bromo-5-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylate
|
Quantity
|
0.4 g
|
Type
|
reactant
|
Smiles
|
COC(=O)C=1NC2=CC(=CC(=C2C(C1)=O)C)Br
|
Name
|
|
Quantity
|
0.22 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[CH]Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was refluxed for 10 minutes
|
Duration
|
10 min
|
Type
|
CUSTOM
|
Details
|
The precipitate was collected
|
Type
|
CUSTOM
|
Details
|
recrystallised from H2O/EtOH/NaOH on addition of cHCl
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC(=C2C(C=C(NC2=C1)C(=O)O)=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.35 g | |
YIELD: CALCULATEDPERCENTYIELD | 91.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |